3-[(1'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)methyl]benzoic acid
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Overview
Description
3-[(1’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a bipyrazole structure through a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)methyl]benzoic acid typically involves the following steps:
Formation of the bipyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives under controlled conditions.
Methylation: The bipyrazole core is then methylated using methylating agents such as methyl iodide in the presence of a base.
Coupling with benzoic acid: The methylated bipyrazole is coupled with benzoic acid or its derivatives using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(1’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the bipyrazole or benzoic acid moieties.
Reduction: Reduced forms of the bipyrazole or benzoic acid moieties.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
3-[(1’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-[(1’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bipyrazole moiety can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-methyl-1H,1H-3,4-bipyrazol-1-yl)methyl]benzoic acid
- 4-[(1-methyl-1H,1H-3,4-bipyrazol-1-yl)methyl]benzoic acid
- 2-[(1-methyl-1H,1H-3,4-bipyrazol-1-yl)methyl]benzoic acid
Uniqueness
3-[(1’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)methyl]benzoic acid is unique due to the specific positioning of the bipyrazole moiety and the methyl bridge, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct interactions with molecular targets and different physicochemical properties compared to its analogs.
Properties
IUPAC Name |
3-[[3-(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-18-10-13(8-16-18)14-5-6-19(17-14)9-11-3-2-4-12(7-11)15(20)21/h2-8,10H,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFOKYXDASMLQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN(C=C2)CC3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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